(4R,6S)-6-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one
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Overview
Description
(4R,6S)-6-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[3,4-d][1,3]thiazine ring system, which is fused with a benzoyl group and a methoxyphenol moiety The presence of chlorine, imino, and methyl groups further adds to its structural complexity
Preparation Methods
The synthesis of (4R,6S)-6-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[3,4-d][1,3]thiazine ring: This step typically involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a thioamide or thioester in the presence of a base.
Introduction of the benzoyl group: The pyrazolo[3,4-d][1,3]thiazine intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to introduce the benzoyl group.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
(4R,6S)-6-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the benzoyl group and formation of corresponding hydrolysis products.
Scientific Research Applications
(4R,6S)-6-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structural features and potential biological activities.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It can serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (4R,6S)-6-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the imino group suggests that it may act as an inhibitor of certain enzymes by forming a covalent bond with the active site. Additionally, the benzoyl and methoxyphenol moieties may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to (4R,6S)-6-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one include other pyrazolo[3,4-d][1,3]thiazine derivatives, such as:
4-(1-(4-Methylbenzoyl)-6-imino-3-methyl-1,4,6,7-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)-2-methoxyphenol: This compound differs by the presence of a methyl group instead of a chlorine atom in the benzoyl group.
4-(1-(4-Bromobenzoyl)-6-imino-3-methyl-1,4,6,7-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)-2-methoxyphenol: This compound has a bromine atom instead of chlorine in the benzoyl group.
4-(1-(4-Nitrobenzoyl)-6-imino-3-methyl-1,4,6,7-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)-2-methoxyphenol: This compound contains a nitro group in place of the chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
[6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-4H-pyrazolo[3,4-d][1,3]thiazin-1-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-10-16-17(12-5-8-14(26)15(9-12)28-2)29-20(22)23-18(16)25(24-10)19(27)11-3-6-13(21)7-4-11/h3-9,17,26H,1-2H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCPMTMMHBHNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(SC(=N2)N)C3=CC(=C(C=C3)O)OC)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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